N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c26-29(27,15-14-28-19-4-2-1-3-5-19)23-12-13-25-21(18-6-7-18)16-20(24-25)17-8-10-22-11-9-17/h1-5,8-11,16,18,23H,6-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDJTOIWBFNPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)CCOC3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide is a compound of interest due to its potential pharmacological applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a phenoxyethanesulfonamide group. Its molecular formula is , with a molecular weight of 366.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial properties. A study highlighted the antifungal activity of related pyrazole compounds against strains such as Candida albicans and Cryptococcus neoformans . The incorporation of specific substituents on the pyrazole ring has been shown to enhance this activity, suggesting that similar modifications in this compound could yield potent antifungal agents.
Antitumor Activity
Compounds with pyrazole and pyridine structures have been investigated for their antitumor effects. They have been recognized as effective ligands in various biological assays, demonstrating cytotoxic effects against cancer cell lines . The mechanism often involves the inhibition of specific pathways critical for tumor cell survival.
Anti-inflammatory Effects
Some studies have reported that pyrazole derivatives possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways . This suggests that this compound may also exhibit similar effects, warranting further investigation.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Initiated from cyclopropyl ketones and pyridine derivatives.
- Introduction of Functional Groups : Via nucleophilic substitutions to incorporate the phenoxy and sulfonamide functionalities.
- Final Assembly : Combining all components to form the final compound.
The exact mechanism of action remains to be fully elucidated but is likely to involve interactions with specific enzymes or receptors involved in inflammatory or cancerous processes .
Research Findings and Case Studies
A variety of studies have explored the biological activities associated with similar compounds:
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the assembly of the pyrazole core. Key steps include cyclopropane ring formation via [2+1] cycloaddition and sulfonamide coupling. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled to avoid side products. For purity optimization:
- Use HPLC with a C18 column and gradient elution (e.g., water:acetonitrile) to monitor intermediates.
- Employ NMR (¹H/¹³C) to confirm regioselectivity of the pyrazole substitution pattern.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can computational methods resolve contradictions in predicted vs. observed biological activity for this compound?
Methodological Answer:
Discrepancies between computational predictions (e.g., PASS program) and experimental bioactivity data may arise from solvation effects or conformational flexibility. To address this:
- Perform molecular dynamics simulations (AMBER or GROMACS) to assess ligand-receptor binding stability in explicit solvent.
- Validate docking results with free-energy perturbation (FEP) calculations to quantify binding affinity differences.
- Cross-reference with QSAR models trained on pyrazole derivatives to identify outliers in structural-activity trends .
Basic: Which spectroscopic techniques are critical for structural characterization of this sulfonamide-pyrazole hybrid?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the pyridinyl (δ 7.5–8.5 ppm), cyclopropyl (δ 0.5–1.5 ppm), and sulfonamide (-SO₂NH-) protons (δ 3.5–4.5 ppm).
- High-resolution mass spectrometry (HR-MS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of phenoxy group).
- IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How can statistical experimental design improve yield optimization for large-scale synthesis?
Methodological Answer:
Use response surface methodology (RSM) or Taguchi orthogonal arrays to minimize trial-and-error approaches:
- Define critical factors (e.g., solvent ratio, catalyst loading, reaction time).
- Conduct a central composite design to model nonlinear relationships between variables.
- Validate optimized conditions with three independent batches, analyzing yield via ANOVA. Reference similar pyrazole syntheses for initial parameter ranges .
Basic: What are common sources of structural ambiguity in this compound, and how are they resolved?
Methodological Answer:
Ambiguities often arise from:
- Regioselectivity : Pyrazole substitution (N1 vs. N2) can be confirmed via NOESY NMR or X-ray crystallography.
- Stereochemical impurities : Chiral centers (e.g., ethyl linker) require chiral HPLC or polarimetry.
- Tautomerism : Pyrazole NH tautomers can be stabilized in DMSO-d₆ for NMR analysis .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced target selectivity?
Methodological Answer:
- Systematic substitution : Replace cyclopropyl with larger rings (e.g., cyclohexyl) to assess steric effects on receptor binding.
- Bioisosteric replacement : Swap pyridinyl with pyrimidinyl to evaluate π-stacking interactions.
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to align derivatives with known active compounds. Validate with in vitro assays (e.g., IC₅₀ determination) .
Basic: What in vitro models are appropriate for preliminary biological evaluation of this compound?
Methodological Answer:
- Enzyme inhibition assays : Target kinases (e.g., JAK2) using fluorescence polarization or radiometric methods.
- Cell viability assays : Test against cancer lines (e.g., MCF-7, HepG2) via MTT or resazurin reduction.
- Membrane permeability : Use Caco-2 monolayers or PAMPA to predict oral bioavailability .
Advanced: How do solvent polarity and pH influence the compound’s stability during long-term storage?
Methodological Answer:
- Accelerated stability studies : Store samples in DMSO, ethanol, or buffer (pH 4–9) at 4°C, 25°C, and 40°C. Monitor degradation via LC-MS over 4–12 weeks.
- Hydrolysis susceptibility : The sulfonamide group is prone to acidic/basic cleavage; stabilize with lyophilization or inert atmosphere storage.
- UV-Vis spectroscopy : Track absorbance shifts indicative of decomposition .
Advanced: How can in silico ADMET predictions reduce attrition in preclinical development?
Methodological Answer:
- SwissADME or ADMET Predictor : Estimate logP (target <5), CYP450 inhibition, and hERG liability.
- Metabolite prediction : Use GLORY or Meteor to identify potential toxicophores (e.g., epoxides from cyclopropane).
- DMPK modeling : Simulate plasma concentration-time profiles with GastroPlus .
Basic: What are best practices for handling discrepancies between computational docking and crystallographic binding data?
Methodological Answer:
- Re-dock the ligand : Use the crystallographic pose as a reference in AutoDock Vina or GOLD.
- Solvent analysis : Include explicit water molecules in docking grids to account for hydrogen-bonding networks.
- Ensemble docking : Use multiple receptor conformations (e.g., from MD simulations) to capture flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
